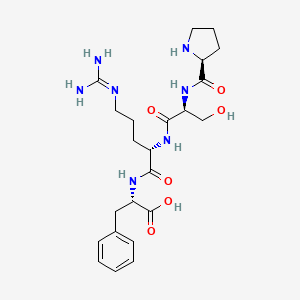![molecular formula C11H20N2O3 B14221494 3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one CAS No. 827574-34-5](/img/structure/B14221494.png)
3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one is a synthetic organic compound that features a morpholine ring and a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one typically involves the reaction of morpholine with a suitable butenone precursor. One common method involves the condensation of morpholine with 3-buten-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one
- 3-[(2-Ethoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one
Uniqueness
3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.
Propiedades
Número CAS |
827574-34-5 |
|---|---|
Fórmula molecular |
C11H20N2O3 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(2-methoxyethylamino)-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C11H20N2O3/c1-10(12-3-6-15-2)9-11(14)13-4-7-16-8-5-13/h9,12H,3-8H2,1-2H3 |
Clave InChI |
DZVLNZTWNJGNIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)N1CCOCC1)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


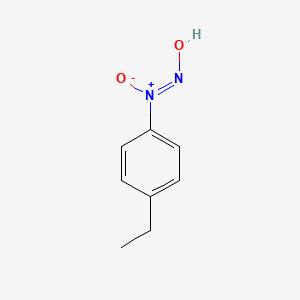
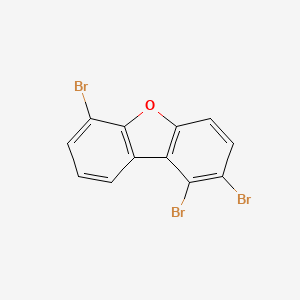
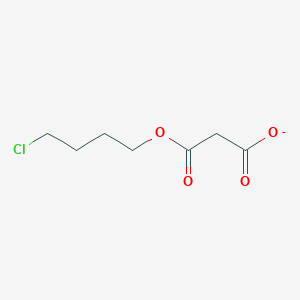
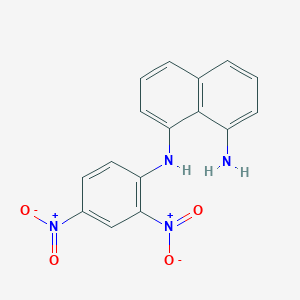
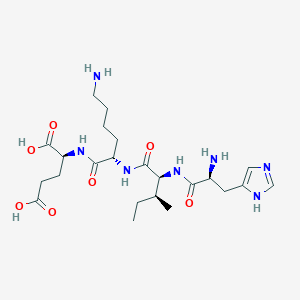


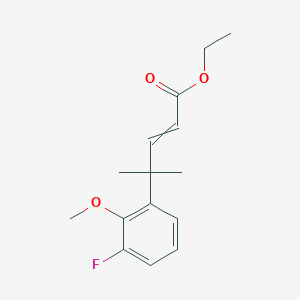
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)

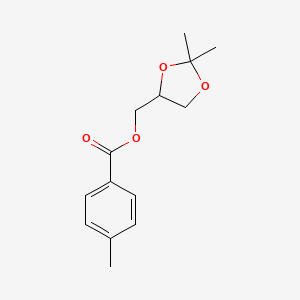
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
